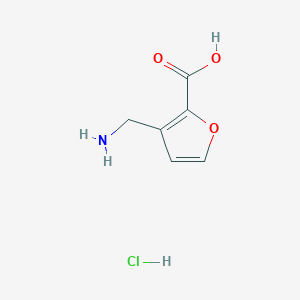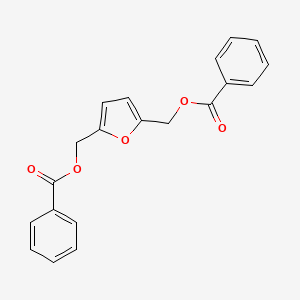![molecular formula C5HCl2N3O B3309971 5,7-Dichlorooxazolo[5,4-D]pyrimidine CAS No. 944709-53-9](/img/structure/B3309971.png)
5,7-Dichlorooxazolo[5,4-D]pyrimidine
Übersicht
Beschreibung
5,7-Dichlorooxazolo[5,4-D]pyrimidine is a heterocyclic compound that features both oxazole and pyrimidine ringsThe presence of chlorine atoms at positions 5 and 7 of the oxazole ring enhances its reactivity and potential biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichlorooxazolo[5,4-D]pyrimidine typically involves the cyclization of pyrimidine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyrimidine rings, often using ethyl formate and sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization and condensation reactions. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichlorooxazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Cyclization Reactions: Formation of additional rings through reactions with appropriate reagents.
Condensation Reactions: Combining with other compounds to form larger molecules.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in dehydrative cyclization.
Sodium Ethoxide: Employed in condensation reactions.
Ethyl Formate: Utilized in the formation of intermediate compounds
Major Products Formed
The major products formed from these reactions include various substituted oxazolo[5,4-D]pyrimidine derivatives, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
5,7-Dichlorooxazolo[5,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors, antiviral agents, and immunosuppressive drugs.
Biological Research: Investigated for its potential to inhibit specific molecular targets such as VEGFR-2 and ACC2 proteins.
Industrial Applications: Utilized in the synthesis of complex organic molecules for various industrial processes.
Wirkmechanismus
The mechanism of action of 5,7-Dichlorooxazolo[5,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation. This makes it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolo[5,4-D]pyrimidine: Lacks the chlorine substitutions but shares the core structure.
5,7-Dichlorooxazole: Contains the oxazole ring with chlorine substitutions but lacks the pyrimidine ring.
Uniqueness
5,7-Dichlorooxazolo[5,4-D]pyrimidine is unique due to the presence of both chlorine atoms and the fused oxazole-pyrimidine structure. This combination enhances its reactivity and potential biological activity compared to similar compounds .
Eigenschaften
IUPAC Name |
5,7-dichloro-[1,3]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3O/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOQLWRJZNTGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(O1)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289405 | |
| Record name | 5,7-Dichlorooxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-53-9 | |
| Record name | 5,7-Dichlorooxazolo[5,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944709-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichlorooxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



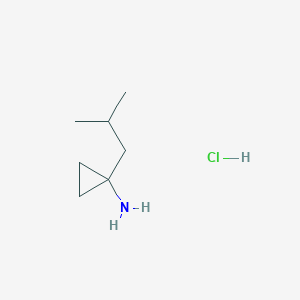
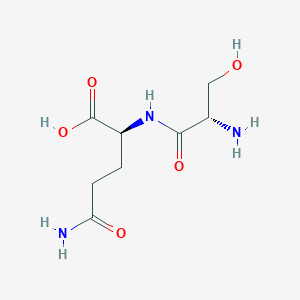

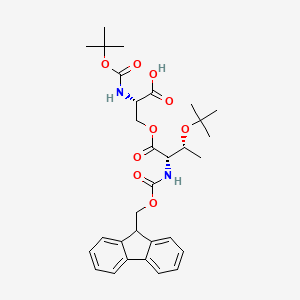


![(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3309945.png)
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine](/img/structure/B3309948.png)

